molecular formula C8H7Cl2NO B066548 2,4-Dichloro-6-methylbenzamide CAS No. 175278-27-0

2,4-Dichloro-6-methylbenzamide

Cat. No. B066548
CAS RN: 175278-27-0
M. Wt: 204.05 g/mol
InChI Key: VFEDGRKNPQMLEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-6-methylbenzamide is a chemical compound that belongs to the class of benzamides, which are compounds containing a benzene ring attached to an amide group. Benzamides are versatile in chemical synthesis and possess a wide range of applications due to their structural diversity and biological activities.

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the acylation of aniline derivatives with acyl chlorides or carboxylic acids in the presence of suitable catalysts. For example, a study by Li Xiu-lian (2009) describes the synthesis of 2,6-difluorobenzamide from 2,6-dichlorobenzonitrile via fluorination and hydrolysis, highlighting the high yield and environmental friendliness of the process (Li Xiu-lian, 2009). Although this study focuses on a different compound, the methodology could be adapted for the synthesis of 2,4-Dichloro-6-methylbenzamide by changing the starting materials and reaction conditions accordingly.

Molecular Structure Analysis

The crystal structure of related benzamide derivatives, such as m-methylbenzamide, has been determined by X-ray methods, revealing details about bond lengths, angles, and molecular conformation (OriiSeiki et al., 1963). These studies are fundamental for understanding the molecular geometry and potential reactivity of 2,4-Dichloro-6-methylbenzamide.

Chemical Reactions and Properties

Benzamides can undergo various chemical reactions, including hydrolysis, amidation, and substitution, depending on the substituents on the benzene ring and the reaction conditions. For instance, the reactivity of benzamide derivatives with different electrophiles and nucleophiles has been explored, providing insight into their chemical behavior and potential applications (T. Morie et al., 1995).

Physical Properties Analysis

The physical properties of benzamides, such as melting points, solubility, and crystalline structure, are crucial for their practical applications. These properties can be influenced by the nature of the substituents and the overall molecular structure. For example, detailed analysis of the crystal structure of benzamide derivatives reveals the influence of intermolecular interactions on the molecular geometry and physical properties (Sedat Karabulut et al., 2014).

Chemical Properties Analysis

The chemical properties of benzamides, including acidity, basicity, and reactivity towards various reagents, are influenced by the electronic and steric effects of the substituents attached to the benzene ring. Studies on the synthesis and reactivity of benzamide derivatives provide valuable information on their chemical behavior, stability, and potential applications in various fields (Pei Huang et al., 2020).

Scientific Research Applications

  • Thermal Stability Analysis : A study by Yunbo Cong & Chunsheng Cheng (2021) focused on the thermal stability of 2-amino-3,5-dichloro-N-methylbenzamide (ADMBA), a compound structurally related to 2,4-Dichloro-6-methylbenzamide. They used dynamic DSC curves to determine the apparent thermodynamic data, such as activation energy and initial decomposition temperature.

  • Photocatalytic Degradation : T. Torimoto, Shigeyoshi Ito, and colleagues (1996) investigated the photodecomposition of 3,5-dichloro-N-(3-methyl-1-butyn-3-yl)benzamide, a compound closely related to 2,4-Dichloro-6-methylbenzamide. Their study focused on the use of TiO2-loaded adsorbent supports as photocatalysts in enhancing the rate of mineralization and reducing the concentration of toxic intermediates in the solution (Torimoto et al., 1996).

  • Insecticide Synthesis : Research by Lu Yang (2006) demonstrated the synthesis of insecticide Teflubenzuron using 3,5-dichloro-2,4-difluoroaniline, a derivative of 2,4-Dichloro-6-methylbenzamide. This study highlighted the process of synthesizing Teflubenzuron with an overall yield of 75.3% (Yang, 2006).

  • Spectroscopic and Antimicrobial Studies : A study by S. Joshi, A. Manikpuri, and D. Khare (2009) focused on the preparation of Mannich bases incorporating 2-methylbenzamide pharmacophores, related to 2,4-Dichloro-6-methylbenzamide. They evaluated the antimicrobial action of these compounds, demonstrating their potential against various pathogens (Joshi et al., 2009).

properties

IUPAC Name

2,4-dichloro-6-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO/c1-4-2-5(9)3-6(10)7(4)8(11)12/h2-3H,1H3,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFEDGRKNPQMLEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1C(=O)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00371080
Record name 2,4-dichloro-6-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dichloro-6-methylbenzamide

CAS RN

175278-27-0
Record name 2,4-dichloro-6-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00371080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.